molecular formula C9H5ClN4OS B6145149 4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 1508873-94-6

4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B6145149
CAS RN: 1508873-94-6
M. Wt: 252.7
InChI Key:
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Description

4-(6-Chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine, also known as 6-chloro-1,3-benzothiazol-2-amine, is an important chemical compound with a wide range of applications. It is a versatile molecule that can be used in a variety of scientific research and laboratory experiments. This compound has been studied extensively for its biochemical and physiological effects, as well as its potential to be used in drug development.

Scientific Research Applications

6-Chloro-1,3-benzothiazol-2-amine is widely used in scientific research due to its versatile properties. It has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a catalyst in the synthesis of various organic compounds. Additionally, it has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals.

Mechanism of Action

The mechanism of action of 4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine-benzothiazol-2-amine is not well understood. However, it is believed to interact with various enzymes and receptors in the body to cause its biochemical and physiological effects. It is thought to inhibit the activity of certain enzymes, as well as to bind to certain receptors, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
6-Chloro-1,3-benzothiazol-2-amine has been found to have a variety of biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, as well as to inhibit the growth of certain cancer cells. Additionally, it has been found to have anti-inflammatory and analgesic properties, as well as to have a protective effect on the liver.

Advantages and Limitations for Lab Experiments

The use of 4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine-benzothiazol-2-amine in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is highly soluble in various solvents, making it easy to work with in a laboratory setting. However, it can be toxic if used in high concentrations, and there is some evidence that it could be carcinogenic.

Future Directions

There are several potential future directions for the use of 4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine-benzothiazol-2-amine. It could be used in the development of new drugs, such as antibiotics and antifungals. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. It could also be used in the development of new catalysts for organic synthesis. Finally, it could be used to develop new methods for the detection and treatment of various diseases, such as cancer.

Synthesis Methods

The synthesis of 4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine-benzothiazol-2-amine involves the reaction of 6-chlorobenzothiazole with 1,2,5-oxadiazol-3-amine in the presence of anhydrous ammonium chloride. The reaction is carried out at room temperature and is completed in a few hours. The product is isolated as a white solid and can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine' involves the reaction of 6-chloro-1,3-benzothiazole-2-carboxylic acid with thionyl chloride to form 6-chloro-1,3-benzothiazole-2-carbonyl chloride. This intermediate is then reacted with 1,2,5-oxadiazol-3-amine to form the desired compound.", "Starting Materials": [ "6-chloro-1,3-benzothiazole-2-carboxylic acid", "thionyl chloride", "1,2,5-oxadiazol-3-amine" ], "Reaction": [ "Step 1: React 6-chloro-1,3-benzothiazole-2-carboxylic acid with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 6-chloro-1,3-benzothiazole-2-carbonyl chloride.", "Step 2: React 6-chloro-1,3-benzothiazole-2-carbonyl chloride with 1,2,5-oxadiazol-3-amine in the presence of a base such as triethylamine or sodium carbonate to form the desired compound, 4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine.", "Step 3: Purify the product using techniques such as recrystallization or column chromatography." ] }

CAS RN

1508873-94-6

Product Name

4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

Molecular Formula

C9H5ClN4OS

Molecular Weight

252.7

Purity

95

Origin of Product

United States

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